rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans
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Overview
Description
rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans is a chiral compound with significant interest in various scientific fields It is a secondary alcohol with a cyclohexane ring substituted with a dimethylamino group and a hydroxymethyl group in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form (1R,2R)-2-(dimethylamino)cyclohexanol.
Hydroxymethylation: The resulting (1R,2R)-2-(dimethylamino)cyclohexanol is then subjected to hydroxymethylation using formaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a reagent in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, its hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(dimethylamino)cyclohexanol: A precursor in the synthesis of rac-[(1R,2R)-2-(dimethylamino)cyclohexyl]methanol, trans.
(1R,2R)-2-(dimethylamino)cyclohexanone: An oxidized derivative.
(1R,2R)-2-(dimethylamino)cyclohexyl chloride: A halogenated derivative.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its trans configuration and combination of dimethylamino and hydroxymethyl groups make it a valuable compound for various applications, distinguishing it from similar compounds.
Properties
CAS No. |
23501-94-2 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[2-(dimethylamino)cyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-10(2)9-6-4-3-5-8(9)7-11/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
YHARJABDPGDVSR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCC1CO |
Origin of Product |
United States |
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